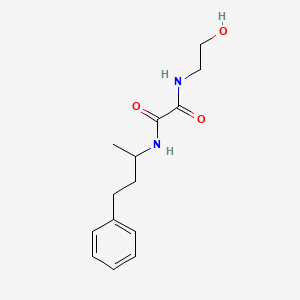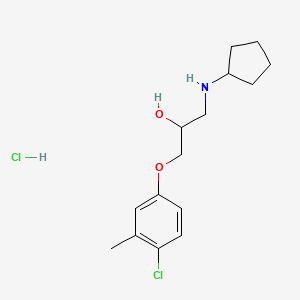![molecular formula C16H12N4O2 B4175293 4-[benzyl(methyl)amino]-5-nitrophthalonitrile](/img/structure/B4175293.png)
4-[benzyl(methyl)amino]-5-nitrophthalonitrile
Übersicht
Beschreibung
4-[benzyl(methyl)amino]-5-nitrophthalonitrile is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications in various fields. It is an organic compound with the molecular formula C16H13N3O2 and a molecular weight of 291.3 g/mol. This compound is also known as BMN-5 and is synthesized using a specific method, which will be discussed in
Wirkmechanismus
The mechanism of action of 4-[benzyl(methyl)amino]-5-nitrophthalonitrile is complex and involves multiple pathways. One of the primary mechanisms is the inhibition of specific enzymes, such as farnesyltransferase and geranylgeranyltransferase, which are involved in the post-translational modification of proteins. This inhibition results in the disruption of various cellular processes, including cell signaling and proliferation. Additionally, BMN-5 has also been shown to inhibit the aggregation of beta-amyloid peptides, which is another mechanism that contributes to its potential use in the treatment of Alzheimer's disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[benzyl(methyl)amino]-5-nitrophthalonitrile are diverse and depend on the specific application. In the case of its use as an anticancer agent, BMN-5 has been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth. Additionally, it has also been shown to exhibit anti-inflammatory properties, which may contribute to its potential use in the treatment of various inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using 4-[benzyl(methyl)amino]-5-nitrophthalonitrile in lab experiments is its specificity and potency. BMN-5 has been shown to exhibit high selectivity towards specific enzymes and pathways, which makes it a valuable tool for studying these processes. Additionally, it has also been shown to exhibit low toxicity, which is important for ensuring the safety of lab personnel and minimizing the impact on the environment. However, one of the limitations of using BMN-5 is its cost and availability. The synthesis of this compound requires specific reagents and conditions, which may limit its accessibility to researchers.
Zukünftige Richtungen
There are several future directions for the study of 4-[benzyl(methyl)amino]-5-nitrophthalonitrile. One of the primary areas of interest is the development of new drugs and therapies based on the properties of this compound. Additionally, further research is needed to elucidate the specific mechanisms of action of BMN-5 and its potential use in the treatment of various diseases. Finally, the synthesis of this compound may also be optimized to improve its yield and accessibility to researchers.
Wissenschaftliche Forschungsanwendungen
4-[benzyl(methyl)amino]-5-nitrophthalonitrile has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is its use in the development of new drugs and therapies. BMN-5 has been shown to exhibit anticancer properties by inhibiting the activity of certain enzymes that are crucial for cancer cell growth and survival. Additionally, it has also been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are associated with the development of the disease.
Eigenschaften
IUPAC Name |
4-[benzyl(methyl)amino]-5-nitrobenzene-1,2-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O2/c1-19(11-12-5-3-2-4-6-12)15-7-13(9-17)14(10-18)8-16(15)20(21)22/h2-8H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXSSAKASFLYGMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=C(C=C(C(=C2)C#N)C#N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[Benzyl(methyl)amino]-2-cyano-5-nitrophenyl cyanide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-({[(4-bromobenzyl)thio]acetyl}amino)-N-cyclohexylbenzamide](/img/structure/B4175211.png)
![1-[2-(4-chloro-3,5-dimethylphenoxy)propanoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4175212.png)

![1-(2-chloro-4-nitrophenyl)-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B4175221.png)
![N-(4-chloro-2,5-dimethoxyphenyl)-2-{[1-(4-chloro-2,5-dimethoxyphenyl)-1H-tetrazol-5-yl]thio}propanamide](/img/structure/B4175235.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4175247.png)
![N-(2-methoxyphenyl)-2-[1-(1-naphthoyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B4175255.png)

![N~2~-(2-ethoxyphenyl)-N~2~-{[4-(methylthio)phenyl]sulfonyl}-N~1~-(4-pyridinylmethyl)glycinamide](/img/structure/B4175260.png)
![N-{[4-(2-chloro-4-nitrophenyl)-1-piperazinyl]carbonothioyl}-3-isobutoxybenzamide](/img/structure/B4175262.png)
![N-[4-acetyl-5-methyl-2-oxo-1-(2-phenylethyl)-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]-2-methoxybenzamide](/img/structure/B4175268.png)
![N-[(1-methyl-1H-pyrrol-2-yl)methyl]-3-(4-morpholinyl)-1-propanamine dihydrochloride](/img/structure/B4175274.png)
![4-[2-(allyloxy)phenyl]-N-(2,4-dimethylphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B4175284.png)